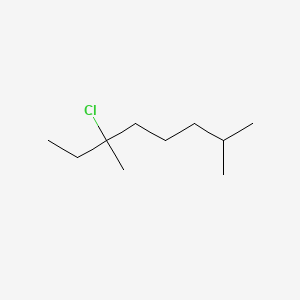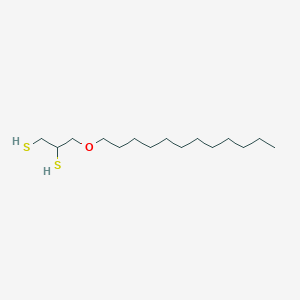
3-(Dodecyloxy)propane-1,2-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dodecyloxy)propane-1,2-dithiol is an organosulfur compound with the chemical formula C15H32OS2 It contains a dodecyloxy group attached to a propane-1,2-dithiol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecyloxy)propane-1,2-dithiol typically involves the reaction of 1,3-propanedithiol with dodecyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the dodecyloxy group is introduced to the propane-1,2-dithiol backbone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dodecyloxy)propane-1,2-dithiol undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The dodecyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiolates are formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Dodecyloxy)propane-1,2-dithiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s thiol groups can interact with biological molecules, making it useful in studying protein-thiol interactions.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(Dodecyloxy)propane-1,2-dithiol involves its thiol groups, which can form strong bonds with metal ions. This property allows it to act as a chelating agent, binding to metal ions and forming stable complexes. These interactions can affect various molecular targets and pathways, including enzyme activity and metal ion transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane-1,3-dithiol: Similar backbone but lacks the dodecyloxy group.
Ethane-1,2-dithiol: Shorter carbon chain and lacks the dodecyloxy group.
Benzene-1,2-dithiol: Aromatic ring instead of an aliphatic chain.
Uniqueness
3-(Dodecyloxy)propane-1,2-dithiol is unique due to the presence of the dodecyloxy group, which imparts different chemical properties and reactivity compared to other dithiols. This makes it particularly useful in applications requiring specific interactions with metal ions or other molecules .
Eigenschaften
CAS-Nummer |
925906-30-5 |
|---|---|
Molekularformel |
C15H32OS2 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
3-dodecoxypropane-1,2-dithiol |
InChI |
InChI=1S/C15H32OS2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-15(18)14-17/h15,17-18H,2-14H2,1H3 |
InChI-Schlüssel |
QRTDQLHAZCVWOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCC(CS)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


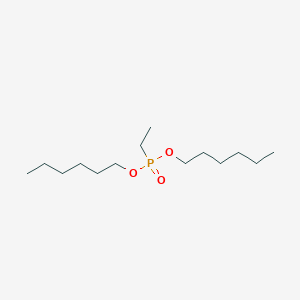
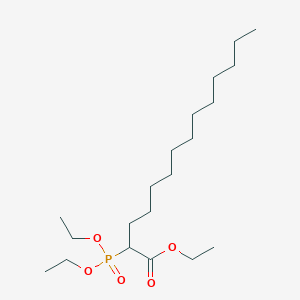
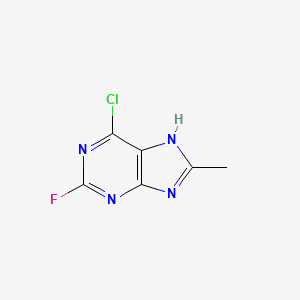
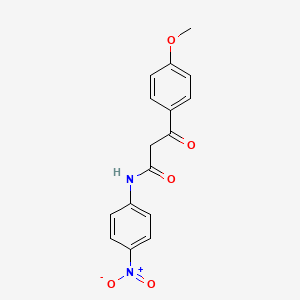
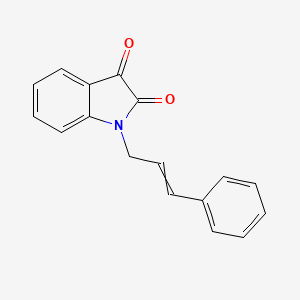
![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14162782.png)
![3-methyl-N-[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14162802.png)
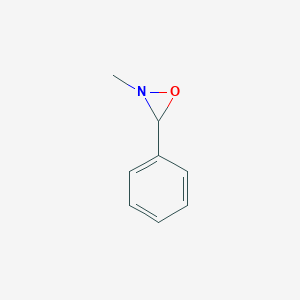
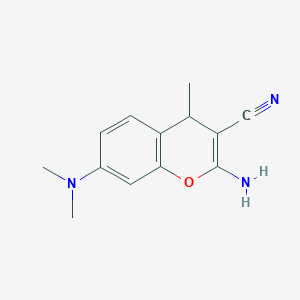
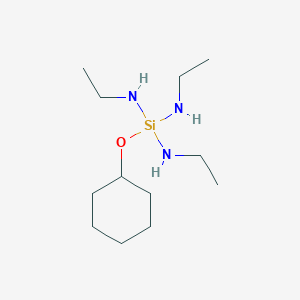
![3-chloro-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14162817.png)
![2-[[(2-Hydroxyphenyl)methylideneamino]methyl]phenol](/img/structure/B14162827.png)
